molecular formula C9H7B B1525562 1-Bromo-4-(prop-2-YN-1-YL)benzene CAS No. 944903-27-9

1-Bromo-4-(prop-2-YN-1-YL)benzene

Cat. No. B1525562
M. Wt: 195.06 g/mol
InChI Key: ONWNVJXFLFAITQ-UHFFFAOYSA-N
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Description

“1-Bromo-4-(prop-2-YN-1-YL)benzene” is a chemical compound with the molecular formula C9H7Br . It is related to other compounds such as “1-bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene” and "1-Bromo-4-[(1E)-1-propen-1-yl]benzene" .


Synthesis Analysis

The synthesis of compounds similar to “1-Bromo-4-(prop-2-YN-1-YL)benzene” has been reported in the literature . For instance, differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on its molecular formula C9H7Br . It is related to other compounds such as “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” and "1-Bromo-4-(1-Propynyl)Benzene" .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on the reactions of similar compounds . For instance, propargyl aryl ethers were prepared by alkylation of the corresponding phenols with propargyl bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the properties of similar compounds . For instance, “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” has a molecular weight of 197.072 Da .

Scientific Research Applications

Modular Construction of Dendritic Carbosilanes

1-Bromo-4-(prop-2-YN-1-YL)benzene has been utilized in the synthesis of molecular building blocks, particularly for dendritic carbosilanes. This process involves regiospecific hydrosilylation, enabling a modular methodology for assembling and organizing dendritic structures. This approach is significant for the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A method for synthesizing (prop-2-ynyloxy)benzene derivatives from 1-Bromo-4-(prop-2-YN-1-YL)benzene has been developed. This process involves reactions with propargyl bromide and demonstrates the potential for creating various derivatives with antibacterial and antiurease effects (Batool et al., 2014).

Crystal Structure Analysis

The compound has been studied for its crystal structures, especially in the context of its derivatives. Such studies provide insights into supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding material properties (Stein, Hoffmann, & Fröba, 2015).

Synthesis of Non-Peptide Small Molecular Antagonists

1-Bromo-4-(prop-2-YN-1-YL)benzene has been used in the synthesis of benzamide derivatives, which are non-peptide CCR5 antagonists. This application is significant in the realm of biochemical research, particularly in drug discovery (H. Bi, 2015).

Fluorescence Properties

The compound has been investigated for its fluorescence properties, especially in the context of photoluminescence in both solution and solid states. This research has implications for materials science and engineering (Liang Zuo-qi, 2015).

Safety And Hazards

The safety and hazards of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the safety information of similar compounds . For instance, “1-Bromo-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral .

Future Directions

The future directions for the study of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the research trends of similar compounds . For instance, indole derivatives, which are structurally related to “1-Bromo-4-(prop-2-YN-1-YL)benzene”, have been found to possess diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-bromo-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWNVJXFLFAITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(prop-2-YN-1-YL)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Kinena, G Leitis, I Kanepe‐Lapsa… - Archiv der …, 2018 - Wiley Online Library
The spread of drug‐resistant malaria parasites urges the search for new antimalarial drugs. Malarial aspartic proteases – plasmepsins (Plms) – are differentially expressed in multiple …
Number of citations: 10 onlinelibrary.wiley.com
E Spinozzi, M Ferrati, C Baldassarri… - Journal of Natural …, 2023 - ACS Publications
Compounds isolated from botanical sources represent innovative and promising alternatives to conventional insecticides. Carlina oxide is a compound isolated from Carlina acaulis L. (…
Number of citations: 3 pubs.acs.org
KL LV, OV LV, SE LV, LG LV, JA LV, JK LV, KLI LV… - sumobrain.org
The present invention relates to novel aminoalkylazoles acting as inhibitors of malarial protease plasmepsin II. These can be used as medicines or as constituent of medicines for the …
Number of citations: 0 www.sumobrain.org

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